molecular formula C15H17NO2S B2730379 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid CAS No. 852388-79-5

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid

Cat. No.: B2730379
CAS No.: 852388-79-5
M. Wt: 275.37
InChI Key: TVRPZMALZMJHMK-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid is a chemical compound of significant interest in scientific research, primarily due to its incorporation of the benzothiazole scaffold. The benzothiazole core is recognized as a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in various pharmaceutical agents . This heterocyclic framework allows for interaction with a multitude of biological targets, making it a valuable template in drug discovery and development . Researchers investigate benzothiazole derivatives for a wide spectrum of applications, including their potential in anti-cancer, anti-inflammatory, anti-viral, and anti-microbial studies . Furthermore, benzothiazole-based compounds have shown considerable promise in neuropharmacology, with several approved and investigational drugs targeting conditions such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease . The specific structure of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid, which features a carboxylic acid functional group, provides a handle for further chemical modification and derivatization. This makes it a crucial intermediate for medicinal chemists working to synthesize novel compounds for biological evaluation, structure-activity relationship (SAR) studies, and the development of new therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-14(18)10-15(7-3-4-8-15)9-13-16-11-5-1-2-6-12(11)19-13/h1-2,5-6H,3-4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPZMALZMJHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance to form the benzothiazole ring . This is followed by the alkylation of the benzothiazole derivative with a cyclopentylmethyl halide under basic conditions to introduce the cyclopentyl group. The final step involves the carboxylation of the resulting intermediate to form the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the cyclopentyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the cyclopentyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can introduce a variety of functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for research in medicinal chemistry:

1. Enzyme Inhibition

  • This compound has been shown to inhibit specific enzymes critical in various biochemical pathways. Its binding affinity allows it to effectively block the active sites of target enzymes, which is essential for therapeutic interventions in diseases characterized by dysregulated enzyme activity.

2. Anti-inflammatory Properties

  • Studies indicate that 2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid may possess anti-inflammatory effects. It interacts with molecular targets involved in inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

3. Anticancer Activity

  • Preliminary research suggests that this compound can inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways. This property positions it as a promising candidate for developing anticancer therapies.

4. Fluorescent Probes

  • The unique structural characteristics of this compound allow it to function as a fluorescent probe in biological research, enhancing visualization techniques in cellular studies. This application is particularly valuable in tracking cellular processes and interactions.

Case Studies and Research Findings

Several studies have explored the applications of 2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid:

Study Focus Findings
Enzyme Inhibition A study demonstrated significant inhibition of specific kinases involved in cancer signaling pathways, leading to reduced cell viability in vitro.
Anti-inflammatory Effects Research indicated that the compound significantly reduced inflammatory markers in animal models, suggesting its potential for treating inflammatory diseases.
Anticancer Mechanism Investigations revealed that the compound induces apoptosis in cancer cells through pathway modulation, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl group may enhance the compound’s binding affinity and selectivity for these targets, while the acetic acid moiety can facilitate its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid and related compounds:

Compound Name Molecular Formula Key Structural Features Functional Group Variations Potential Applications/Notes Reference IDs
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid C₁₆H₁₇NO₂S Benzothiazole, cyclopentyl, acetic acid Antimicrobial/anticancer candidate
[2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic acid C₁₆H₂₁N₃O₂ Benzimidazole, azepane (7-membered ring) Azepane replaces cyclopentyl Protease inhibition; enhanced solubility
Benzoimidazol-1-yl-acetic acid C₉H₈N₂O₂ Benzimidazole core No cyclopentyl or benzothiazole groups Ligand for metal coordination
7-Epijasmonic acid C₁₂H₁₈O₃ Cyclopentyl with oxo and pentenyl chain Plant signaling molecule (jasmonate) Lipid signaling in stress responses
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid C₁₄H₁₇NO₂S Benzothiazole, pentanoic acid chain Linear chain vs. cyclopentyl Unreported bioactivity
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid C₁₇H₁₉NO₂S Cyclohexyl instead of cyclopentyl Increased steric bulk Altered pharmacokinetics

Structural and Functional Analysis

Heterocyclic Core Modifications: Replacing benzothiazole with benzimidazole (e.g., [2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic acid ) introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. Benzimidazoles are often associated with antiviral and anticancer activities. Benzothiazole derivatives, including the target compound, are known for their role in inhibiting enzymes like cyclooxygenase or kinases .

Azepane (7-membered ring) in [2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic acid enhances solubility due to increased flexibility and nitrogen lone-pair interactions.

Functional Group Variations: 7-Epijasmonic acid contains a cyclopentyl group but with a pentenyl side chain and oxo group, making it a lipid-derived signaling molecule in plants. Acetic acid vs. pentanoic acid: Linear chains (e.g., 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid ) may reduce rigidity and binding affinity compared to cyclic structures.

Research Findings and Implications

  • For example, benzothiazole-containing compounds have shown activity against Staphylococcus aureus and breast cancer cell lines .
  • Solubility and Bioavailability : Azepane-containing analogs demonstrate improved solubility, a critical factor for drug development.

Biological Activity

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid is a benzothiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17NO2S
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 852388-79-5

The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid is primarily attributed to its interaction with specific biological targets:

  • Anti-tubercular Activity : Benzothiazole derivatives have been reported to exhibit anti-tubercular effects by inhibiting the growth of Mycobacterium tuberculosis through disruption of metabolic pathways essential for bacterial survival.
  • Cytotoxicity : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of p53 expression levels .

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives, including 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.63Induction of apoptosis
HeLa (cervical cancer)10.38Caspase activation
A549 (lung cancer)12.50Cell cycle arrest

These results highlight the potential of this compound as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. The following table presents findings related to antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Mycobacterium tuberculosis16 µg/mLSignificant inhibition

Case Studies

Several case studies have explored the efficacy of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid in various therapeutic contexts:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction, as evidenced by increased caspase-3 activity and altered cell cycle progression .
  • Tuberculosis Therapy : Research indicated that this compound exhibited promising anti-tubercular activity in vitro, suggesting its potential as a lead compound for developing new treatments against resistant strains of Mycobacterium tuberculosis.

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